![molecular formula C9H13N B14415191 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine CAS No. 85616-66-6](/img/structure/B14415191.png)
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and specific solvents can significantly influence the reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: These compounds share a similar hexahydro structure but differ in functional groups and biological activity.
Naphthalene Derivatives: Compounds like 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene have structural similarities but distinct chemical properties.
Uniqueness
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
85616-66-6 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-azatricyclo[4.3.1.03,8]dec-3-ene |
InChI |
InChI=1S/C9H13N/c1-6-2-8-3-7(1)5-10-9(8)4-6/h6-8H,1-5H2 |
Clé InChI |
FHWVFYHPWSSMBT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CN=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



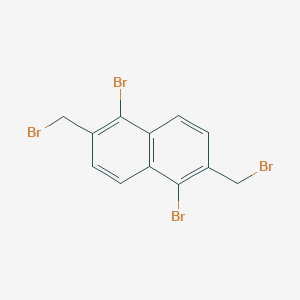
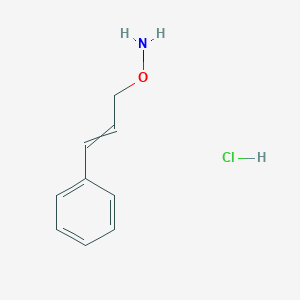

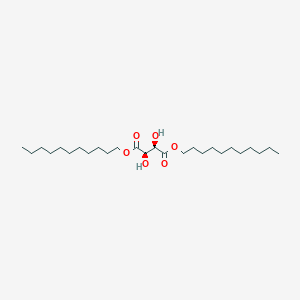
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
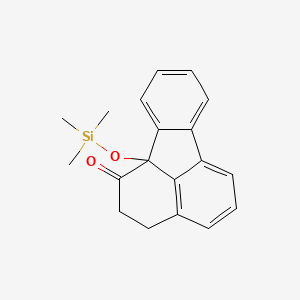
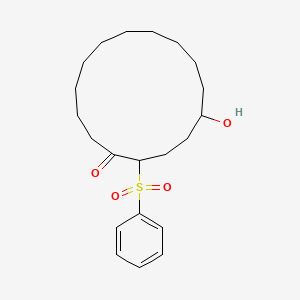
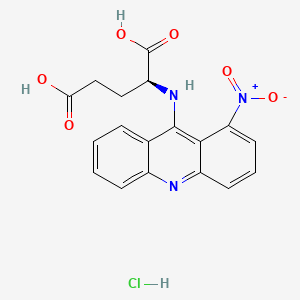
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
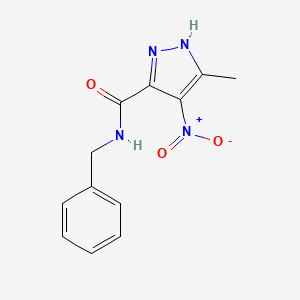
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
